molecular formula C9H10ClFO B2484406 3-Chloro-1-(4-fluorophenyl)propan-1-ol CAS No. 31736-75-1

3-Chloro-1-(4-fluorophenyl)propan-1-ol

Cat. No.: B2484406
CAS No.: 31736-75-1
M. Wt: 188.63
InChI Key: GQGPYILQJAINSJ-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral alcohol that features a chlorinated propanol group attached to a fluorinated phenyl ring

Mechanism of Action

Target of Action

This compound is a synthetic intermediate, and its specific biological targets may depend on the final compounds it is used to synthesize .

Mode of Action

It’s known that this compound can be synthesized from 3-chloro-1-(4-fluorophenyl)propan-1-one using a reduction reaction with sodium borohydride (nabh4) . The resulting alcohol group may interact with biological targets through hydrogen bonding or other intermolecular interactions.

Action Environment

The action, efficacy, and stability of 3-Chloro-1-(4-fluorophenyl)propan-1-ol can be influenced by various environmental factors. For instance, pH and temperature can affect the stability of the compound and its interactions with biological targets .

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.

Cellular Effects

Given its role as a precursor to Aldo-Keto reductase inhibitors , it may influence cellular processes related to the detoxification of aldehydes and ketones.

Molecular Mechanism

As a precursor to Aldo-Keto reductase inhibitors , it may exert its effects through the inhibition of these enzymes, thereby affecting the detoxification of aldehydes and ketones.

Metabolic Pathways

Given its role as a precursor to Aldo-Keto reductase inhibitors , it may interact with enzymes involved in the detoxification of aldehydes and ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-1-(4-fluorophenyl)propan-1-ol involves the reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one using sodium borohydride (NaBH4) in methanol (MeOH) at 0°C. The reaction mixture is allowed to reach room temperature and stirred for one hour .

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalysis using specific enzymes can be employed to produce chiral alcohols with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 3-Chloro-1-(4-fluorophenyl)propan-1-one.

    Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Chloro-1-(4-fluorophenyl)propan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(4-fluorophenyl)propan-1-one: A ketone derivative with similar structural features.

    3-Chloro-1-(2-fluorophenyl)propan-1-ol: Another chiral alcohol with a different fluorine position.

    3-Chloro-1-(4-methoxyphenyl)propan-1-ol: A methoxy-substituted analog.

Uniqueness

3-Chloro-1-(4-fluorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs[5][5].

Properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGPYILQJAINSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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